4-Chloro-3-nitrobenzenecarbaldehyde oxime
Overview
Description
4-Chloro-3-nitrobenzenecarbaldehyde oxime (CAS 66399-01-7) is a chemical compound used in proteomics research . It has a molecular formula of C7H5ClN2O3 and a molecular weight of 200.58 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-nitrobenzenecarbaldehyde oxime consists of a benzene ring substituted with a chlorine atom, a nitro group, and an oxime group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information was not available in the search results.Scientific Research Applications
Synthesis of Novel Compounds
A study by Sapegin et al. (2018) discusses how 4-Chloro-3-nitrobenzenesulfonamide reacts at room temperature with bis-electrophilic phenols bearing an NH-acidic functionality. This reaction produces a novel class of [1,4]oxazepine-based primary sulfonamides that exhibit strong inhibition of therapeutically relevant human carbonic anhydrases. This demonstrates the potential of 4-Chloro-3-nitrobenzenecarbaldehyde oxime derivatives in synthesizing compounds with significant pharmaceutical applications, especially as enzyme inhibitors (Sapegin et al., 2018).
Degradation of Organic Pollutants
Research on the oxidative degradation of organic pollutants in water has been conducted using advanced oxidation processes. For example, a combination of sonolysis and ozonolysis has been explored for the degradation of nitrobenzene, 4-nitrophenol, and 4-chlorophenol in water. This study suggests that 4-Chloro-3-nitrobenzenecarbaldehyde oxime could potentially be involved in environmental remediation technologies aimed at reducing levels of hazardous organic compounds in water (Weavers, Ling, & Hoffmann, 1998).
Electrocatalysis and Environmental Applications
The degradation of nitro aromatic compounds, including those related to 4-Chloro-3-nitrobenzenecarbaldehyde oxime, has been studied in the context of wastewater treatment. Zero-valent iron (Fe^0) has been used for the reduction of nitrobenzene to aniline in synthetic wastewater, showcasing the applicability of these reactions in treating industrial wastewater streams containing nitro compounds. This process underscores the potential environmental applications of 4-Chloro-3-nitrobenzenecarbaldehyde oxime and its derivatives in the remediation of contaminated water bodies (Mantha, Taylor, Biswas, & Bewtra, 2001).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQTTDQIOTCLD-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430670 | |
Record name | N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrobenzenecarbaldehyde oxime | |
CAS RN |
66399-01-7 | |
Record name | N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-3-NITROBENZALDEHYDE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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